molecular formula C22H30O6 B1237009 4-[(2R,4aR,5R,6R,7aS)-6-hydroxy-5-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyran-2-yl]butanoic acid CAS No. 72657-07-9

4-[(2R,4aR,5R,6R,7aS)-6-hydroxy-5-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyran-2-yl]butanoic acid

Cat. No.: B1237009
CAS No.: 72657-07-9
M. Wt: 390.5 g/mol
InChI Key: FTBNLUSUCXCIGD-OVCPVMRKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2R,4aR,5R,6R,7aS)-6-hydroxy-5-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyran-2-yl]butanoic acid is a synthetic analog of prostaglandins, which are a group of physiologically active lipid compounds having diverse hormone-like effects in animals. Prostaglandins are derived enzymatically from fatty acids and have important roles in the regulation of inflammation, blood flow, the formation of blood clots, and the induction of labor.

Preparation Methods

The synthesis of 4-[(2R,4aR,5R,6R,7aS)-6-hydroxy-5-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyran-2-yl]butanoic acid involves several steps, including the use of biocatalytic retrosynthesis. A unified strategy for the synthesis of prostaglandins, including this compound, involves the use of dichloro-containing bicyclic ketone as a starting material. The process includes stereoselective oxidation and diastereoselective reduction under mild conditions . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

4-[(2R,4aR,5R,6R,7aS)-6-hydroxy-5-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyran-2-yl]butanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include Baeyer–Villiger monooxygenase for oxidation and ketoreductase for reduction . The major products formed from these reactions are typically other prostaglandin analogs with different functional groups, which can be used for further research and development.

Scientific Research Applications

4-[(2R,4aR,5R,6R,7aS)-6-hydroxy-5-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyran-2-yl]butanoic acid has several scientific research applications. It is used in the study of prostaglandin signaling pathways, which are involved in a wide range of biological processes, including inflammation, blood pressure regulation, and cell survival . In medicine, it is used to investigate the effects of prostaglandins on smooth muscle contraction and platelet aggregation . In industry, it is used in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of 4-[(2R,4aR,5R,6R,7aS)-6-hydroxy-5-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyran-2-yl]butanoic acid involves its interaction with prostanoid receptors, which are G-protein-coupled receptors. These receptors mediate the effects of prostaglandins by activating various signaling pathways within the cell . The compound exerts its effects by binding to these receptors, leading to changes in intracellular concentrations of cyclic AMP and calcium ions, which in turn regulate various cellular processes .

Comparison with Similar Compounds

4-[(2R,4aR,5R,6R,7aS)-6-hydroxy-5-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyran-2-yl]butanoic acid is unique among prostaglandin analogs due to its stable epoxymethano structure, which makes it more resistant to metabolic degradation . Similar compounds include 9,11-methane-epoxy Prostaglandin F1α and other prostaglandin analogs that have been synthesized for research purposes . These compounds share similar biological activities but differ in their chemical stability and specific receptor interactions.

Properties

CAS No.

72657-07-9

Molecular Formula

C22H30O6

Molecular Weight

390.5 g/mol

IUPAC Name

4-[(2R,4aR,5R,6R,7aS)-6-hydroxy-5-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyran-2-yl]butanoic acid

InChI

InChI=1S/C22H30O6/c23-15(14-27-16-5-2-1-3-6-16)9-11-18-19-12-10-17(7-4-8-22(25)26)28-21(19)13-20(18)24/h1-3,5-6,9,11,15,17-21,23-24H,4,7-8,10,12-14H2,(H,25,26)/b11-9+/t15-,17-,18-,19-,20-,21+/m1/s1

InChI Key

FTBNLUSUCXCIGD-OVCPVMRKSA-N

Isomeric SMILES

C1C[C@H]2[C@H](C[C@H]([C@@H]2/C=C/[C@H](COC3=CC=CC=C3)O)O)O[C@@H]1CCCC(=O)O

SMILES

C1CC2C(CC(C2C=CC(COC3=CC=CC=C3)O)O)OC1CCCC(=O)O

Canonical SMILES

C1CC2C(CC(C2C=CC(COC3=CC=CC=C3)O)O)OC1CCCC(=O)O

Synonyms

(5alpha)-5,9-epoxy-16-phenoxy PGF(1)
5 alpha, 9-epoxy-PGF1
5 alpha, 9-epoxy-prostaglandin F1
5,9-E-16-P-PGF1
5,9-epoxy-16-phenoxy-PGF1
5,9-epoxy-16-phenoxy-prostaglandin F1
5,9-epoxy-16-phenoxy-prostaglandin F1, (2S-(2alpha,4aalpha,5alpha(1E,3S*),6beta,7aalpha))-isome

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.